3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound featuring a combination of benzodioxole, piperazine, pyrrolidinyl, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Derivative Formation: The benzodioxole intermediate is then reacted with piperazine to form the piperazino derivative.
Pyrrolidinyl Benzyl Intermediate: This involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzyl chloride with the piperazino derivative.
Cyclization: The final step involves cyclization to form the dihydro-1H-pyrrole-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrrole and pyrrolidinyl moieties.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the piperazine and benzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate .
- 3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one .
Uniqueness
The uniqueness of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H30N4O5 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N4O5/c32-25-2-1-9-30(25)21-6-3-19(4-7-21)17-31-26(33)15-22(27(31)34)29-12-10-28(11-13-29)16-20-5-8-23-24(14-20)36-18-35-23/h3-8,14,22H,1-2,9-13,15-18H2 |
InChI Key |
LUVJPNJVABKIKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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